molecular formula C13H12Cl2N2O B8614813 (6-(3,4-Dichlorobenzylamino)pyridin-3-yl)methanol

(6-(3,4-Dichlorobenzylamino)pyridin-3-yl)methanol

Cat. No. B8614813
M. Wt: 283.15 g/mol
InChI Key: SPCXTXNBNJUKKL-UHFFFAOYSA-N
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Patent
US08841301B2

Procedure details

Thionyl chloride (0.103 mL, 1.413 mmol) was added to a suspension of (6-((3,4-dichlorobenzyl)amino)pyridin-3-yl)methanol (0.1 g, 0.353 mmol) in DCM (3.5 mL) cooled to 0° C. The mixture was stirred for 18 h at room temperature. The resulting white suspension was concentrated to yield 5-(chloromethyl)-N-(3,4-dichlorobenzyl)pyridin-2-amine, used in the next step without purification. 1H NMR (400 MHz, METHANOL-d4) δ ppm 8.05 (1H, dd, J=9.29, 2.01 Hz), 7.92-8.01 (1H, m), 7.54-7.65 (2H, m), 7.36 (1H, dt, J=8.28, 1.00 Hz), 7.04-7.23 (1H, m), 4.65 (1H, s), 4.61 (2H, d, J=2.76 Hz), 4.39 (1H, s). LCMS: R.T.=2.96; [M+H]+=301.02.
Quantity
0.103 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:7]=[C:8]([CH:19]=[CH:20][C:21]=1[Cl:22])[CH2:9][NH:10][C:11]1[N:16]=[CH:15][C:14]([CH2:17]O)=[CH:13][CH:12]=1>C(Cl)Cl>[Cl:3][CH2:17][C:14]1[CH:13]=[CH:12][C:11]([NH:10][CH2:9][C:8]2[CH:19]=[CH:20][C:21]([Cl:22])=[C:6]([Cl:5])[CH:7]=2)=[N:16][CH:15]=1

Inputs

Step One
Name
Quantity
0.103 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC=1C=C(CNC2=CC=C(C=N2)CO)C=CC1Cl
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting white suspension was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCC=1C=CC(=NC1)NCC1=CC(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.